![molecular formula C22H17ClN2 B562977 Clotrimazole-d5 CAS No. 1185076-41-8](/img/structure/B562977.png)
Clotrimazole-d5
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Overview
Description
Clotrimazole-d5 is an internal standard used for the quantification of clotrimazole by GC- or LC-MS . Clotrimazole is an imidazole antifungal agent that is active against a variety of fungi, including C. albicans, A. fumigatus, S. cerevisiae, C. neoformans, T. mentagrophytes, and M. canis . It inhibits the voltage-gated potassium channel Kv1.3 and the intermediate conductance calcium-activated potassium channel (IKCa1/KCa3.1; IC50s = 6 and 0.07 µM, respectively) and decreases the proliferation of HaCaT keratinocytes (EC50 = 15 µM) .
Molecular Structure Analysis
The molecular formula of Clotrimazole-d5 is C22H17ClN2 . It is an imidazole derivative with a broad spectrum of antimycotic activity .
Chemical Reactions Analysis
Clotrimazole-d5 is intended for use as an internal standard for the quantification of clotrimazole by GC- or LC-MS . It is active against a variety of fungi .
Scientific Research Applications
Antimycotic Activity and Interaction with Cell Channels : Clotrimazole has been studied for its effects on Transient Receptor Potential (TRP) channels in sensory neurons, which underlie some unwanted effects of the drug. It's known to activate TRPV1 and TRPA1 channels, involved in pain sensation, and inhibit TRPM8, a cold and menthol receptor (Meseguer et al., 2008).
Improvement of Antimycotic Properties : Research shows that the solubility and antimycotic activity of Clotrimazole can be enhanced with cyclodextrins, which may improve its effectiveness against Candida albicans (Ahmed et al., 1998).
Cardiac Applications : Clotrimazole is explored for its inhibitory effects on human cardiac L-type Ca2+ channel α1C subunits. This might explain its potential in abbreviating the action potential duration in cardiac myocytes (Fearon et al., 2000).
Environmental Impact : The drug's persistence and dissipation in agricultural soil have been examined, highlighting its environmental fate and transformation products (Sabourin et al., 2011).
Antitumor Activity : Clotrimazole shows anticancer effects on human melanoma cells, suggesting its potential as a novel treatment approach for melanoma (Adinolfi et al., 2015).
Chemotherapeutic Potential : The compound has been investigated for its role in inhibiting leukemic lymphoblasts and inducing apoptosis, making it a candidate for cancer treatment (Ito et al., 2002).
Cell Proliferation and Viability : Studies indicate that Clotrimazole can inhibit cell proliferation and alter intracellular Ca2+ movement, which has implications in treating various diseases, including cancer (Benzaquen et al., 1995).
Mechanism of Action
Target of Action
Clotrimazole-d5, like its parent compound Clotrimazole, is a broad-spectrum antimycotic drug . Its primary target is the enzyme CYP51A1 , which plays a crucial role in the biosynthesis of ergosterol . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the inhibition of fungal growth .
Mode of Action
Clotrimazole-d5 interacts with its target, CYP51A1, by inhibiting the demethylation of 14 alpha lanosterol . This inhibition disrupts the biosynthesis of ergosterol, leading to a damaged permeability barrier in the fungal cytoplasmic membrane . The result is a fungistatic effect, where the growth of the fungus is inhibited .
Biochemical Pathways
The primary biochemical pathway affected by Clotrimazole-d5 is the ergosterol biosynthesis pathway . By inhibiting the enzyme CYP51A1, Clotrimazole-d5 prevents the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to increased cell wall leakiness and the leaking of cell contents .
Pharmacokinetics
It can be inferred that like clotrimazole, it is likely to be well-tolerated with few side effects . More research would be needed to provide a detailed outline of the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Clotrimazole-d5’s action primarily involve the disruption of the fungal cell membrane. This disruption leads to increased cell wall leakiness and the leaking of cell contents . Additionally, because ergosterol directly stimulates the growth of fungal cells in a hormone-like fashion, the rapid onset of these events results in a dose- and time-dependent fungistatic effect .
Action Environment
It is known that clotrimazole is readily degradable by acids , which suggests that the pH of the environment could potentially influence the action of Clotrimazole-d5
Safety and Hazards
Future Directions
Clotrimazole has become a drug of interest in treating several other diseases such as sickle cell disease, malaria, and some cancers . It has also been combined with other molecules, such as metals, to produce clotrimazole complexes that show improved pharmacological efficacy . Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .
properties
IUPAC Name |
1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPBHJOKIVQEB-MBRJKSRSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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